3',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Description
¹H NMR Characteristics
| Proton Environment | Expected δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (3',5'-OMe) | 3.80–3.90 | Singlet | 6H |
| Dioxane CH₂ | 1.20–1.30 | Singlet | 4H |
| Butanone CH₂ (C3–C4) | 1.50–2.00 | Multiplet | 4H |
| Carbonyl-adjacent CH₂ | 2.50–2.70 | Quintet | 2H |
Data extrapolated from structurally related dioxane and methoxy-substituted butyrophenones.
¹³C NMR Characteristics
| Carbon Type | Expected δ (ppm) |
|---|---|
| Aromatic C–O (methoxy) | 55.0–56.0 |
| Dioxane C–O | 95.0–100.0 |
| Ketone carbonyl | 205.0–210.0 |
| Aromatic carbons (C2, C4, C6) | 110.0–130.0 |
Shift values align with trends observed in 5,5-dimethyl-1,3-dioxan-2-one derivatives.
2D NMR Correlations
- HMBC : Correlations between aromatic protons (δ 6.5–7.0 ppm) and carbonyl carbon (δ ~208 ppm) confirm conjugation.
- COSY : Sequential coupling between butanone CH₂ groups (C3–C4) and dioxane CH₂ protons.
Computational Modeling of Electronic Structure (DFT Calculations)
Density Functional Theory (DFT) studies on analogous butyrophenones reveal key electronic properties:
- HOMO-LUMO Gaps : Methoxy groups lower the HOMO energy via electron-donating effects, stabilizing the molecule. The dioxane ring may raise the LUMO energy due to electron-withdrawing oxygen atoms.
- Molecular Orbitals :
- HOMO : Primarily localized on the aromatic ring and methoxy groups.
- LUMO : Focused on the ketone and dioxane carbons, indicating reactivity at these sites.
Key Parameters (Estimated) :
| Property | Value |
|---|---|
| HOMO Energy (eV) | −8.0 to −8.5 |
| LUMO Energy (eV) | −1.5 to −2.0 |
| Dipole Moment (D) | ~2.5–3.0 |
Values extrapolated from benzophenone derivatives with similar substituents.
Comparative Analysis with Structural Analogs (Butyrophenone Derivatives)
The compound’s structural analogs include:
3',4'-Dimethoxy-4-(5,5-Dimethyl-1,3-Dioxan-2-YL)butyrophenone
| Feature | 3',5'-Isomer | 3',4'-Isomer |
|---|---|---|
| Methoxy Position | 3',5' | 3',4' |
| Aromatic Electron Density | Lower (meta) | Higher (ortho) |
| Biological Activity | Hypothetical | Reported neuroprotective effects |
2',3'-Dimethoxy-4-(5,5-Dimethyl-1,3-Dioxan-2-YL)butyrophenone
| Feature | 3',5'-Isomer | 2',3'-Isomer |
|---|---|---|
| Methoxy Position | 3',5' | 2',3' |
| Dioxane Ring Influence | Similar | Enhanced steric hindrance |
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-16(19)13-8-14(20-3)10-15(9-13)21-4/h8-10,17H,5-7,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFSMLQPFQRKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=CC(=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646026 | |
| Record name | 1-(3,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-21-3 | |
| Record name | 1-(3,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzaldehyde and 5,5-dimethyl-1,3-dioxane-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Structural Properties
The compound has the following structural characteristics:
- Molecular Formula : C18H26O5
- Molecular Weight : 322.4 g/mol
- IUPAC Name : 1-(3,5-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
The presence of the dimethoxy and dioxane moieties contributes to its unique properties and potential bioactivity.
Research indicates that 3',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone may exhibit several biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The benzoylpiperidine fragment, often found in related compounds, has been associated with anti-cancer effects through various mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems may offer neuroprotective benefits. Analogous compounds have demonstrated potential in treating neurodegenerative diseases by modulating dopamine receptor activity .
Case Studies
Several case studies illustrate the compound's applications:
- Cancer Research : A study investigating the structure-activity relationship of butyrophenone derivatives found that modifications at the dioxane position significantly enhanced cytotoxicity against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against breast cancer cells .
- Neuropharmacology : In exploring new treatments for Parkinson's disease, researchers evaluated derivatives of butyrophenones for their ability to modulate dopaminergic signaling pathways. Results indicated that certain modifications led to increased binding affinity for dopamine receptors, suggesting therapeutic potential .
Mechanism of Action
The mechanism of action of 3’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets and pathways. The methoxy groups and dioxane ring play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Impact of Substituents
- Electron-Donating Groups (e.g., OCH₃): The 3',5'-dimethoxy groups enhance resonance stabilization of the aromatic ring, increasing stability toward electrophilic substitution.
- Ketone Chain Length: Butyrophenone (4-carbon) derivatives generally exhibit lower molecular weights and boiling points compared to valerophenone (5-carbon) analogs, which have higher lipophilicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, and how are intermediates purified?
- Methodological Answer : A transition metal-free approach using alumina-mediated grinding of acetal and acylbromoacetylene precursors (1.821 mmol each) is effective. Post-reaction, the mixture is purified via gradient elution (hexane/diethyl ether, 3:1 to 1:3) on an Al₂O₃-packed column to isolate intermediates . For analogs, Cs₂CO₃ in DMF at 130°C facilitates coupling reactions with aryl halides, followed by recrystallization (CH₂Cl₂/EtOAc) .
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound and its derivatives?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. Key signals include:
- Aromatic protons : Peaks at δ 6.5–7.5 ppm for methoxy-substituted benzene.
- Dioxane moiety : Methyl groups (δ 1.2–1.4 ppm) and dioxane oxygens (δ 4.0–4.5 ppm).
- Acetylene protons : Sharp singlet near δ 3.0–3.5 ppm.
Full spectral assignments for related ethynylpyrroles are documented, providing reference frameworks .
Q. What chromatographic techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography with alumina or silica gel and gradient elution (hexane/EtOAc) is standard. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients improves resolution. Evidence shows >90% purity achieved via hexane→60% EtOAc/hexanes gradients .
Advanced Research Questions
Q. How does the 5,5-dimethyl-1,3-dioxane ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The dioxane ring acts as a steric and electronic modulator. Its electron-donating ether oxygens enhance nucleophilicity in SNAr reactions, while the geminal dimethyl groups hinder undesired ring-opening. Kinetic studies using DFT calculations can map transition states to optimize coupling efficiency .
Q. What strategies resolve contradictions in yield variability during scale-up synthesis?
- Methodological Answer : Yield discrepancies often arise from incomplete grinding (manual vs. mechanical) or solvent gradients. Systematic DOE (Design of Experiments) testing variables like grinding time (5–15 min), alumina particle size, and temperature (RT vs. 40°C) identifies critical parameters. Reproducible scales (>1 mmol) require strict control of these factors .
Q. How can structure-activity relationships (SAR) guide the design of butyrophenone derivatives with enhanced pharmacological profiles?
- Methodological Answer : SAR studies focus on:
- Methoxy positioning : 3',5'-dimethoxy groups enhance lipophilicity and blood-brain barrier penetration.
- Dioxane substitution : Replacing dimethyl groups with spirocyclic or fluorinated moieties alters metabolic stability.
Biological assays (e.g., receptor binding, MIC tests) paired with computational docking (AutoDock Vina) validate modifications .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Methodological Answer : The dioxane ring’s stability is pH-dependent. Under acidic conditions (pH <3), protonation of ether oxygens leads to ring-opening, whereas basic conditions (pH >10) hydrolyze the acetylene group. Stability assays (HPLC monitoring at 37°C, pH 1–13) quantify degradation pathways. Buffered formulations (pH 6–8) are recommended for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
